

Analysis of MM 47755: Application Notes for Researchers

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Compound of Interest

Compound Name: MM 47755

Cat. No.: B1677347

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Abstract

This document provides a guide to the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) analysis of the antibiotic compound **MM 47755**. Known chemically as 8-O-Methyltetrangomycin or 6-Deoxy-8-O-methylrabelomycin, **MM 47755** is an angucycline antibiotic isolated from *Streptomyces* species. Its structural elucidation relies heavily on spectroscopic techniques. This application note is intended for researchers, scientists, and drug development professionals, offering a compilation of available data and standardized protocols for the analysis of this compound.

Compound Information:

Parameter	Value
Compound Name	MM 47755
Synonyms	8-O-Methyltetrangomycin, 6-Deoxy-8-O-methylrabelomycin
CAS Number	117620-87-8
Molecular Formula	C ₂₀ H ₁₆ O ₅
Molecular Weight	336.3 g/mol

Mass Spectrometry Analysis

Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of **MM 47755**, confirming its elemental composition and providing structural clues.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

A standard protocol for obtaining the mass spectrum of a purified sample of **MM 47755** is as follows:

- **Sample Preparation:** Dissolve a small amount of purified **MM 47755** in a suitable volatile solvent, such as methanol or acetone.
- **Instrument:** A high-resolution mass spectrometer equipped with an electron ionization source.
- **Ionization Mode:** Electron Ionization (EI) at 70 eV.
- **Inlet System:** Direct insertion probe.
- **Mass Analyzer:** Quadrupole or Time-of-Flight (TOF).
- **Data Acquisition:** Scan over a mass-to-charge ratio (m/z) range of 50-500.

Expected Data

Based on the established structure of **MM 47755**, the following key peaks are expected in the mass spectrum. The exact relative intensities may vary based on instrumentation and experimental conditions.

Table 1: Mass Spectrometry Data for **MM 47755**

m/z Value	Interpretation
336	Molecular Ion [M] ⁺
Additional Fragments	Correspond to characteristic losses from the molecular ion, aiding in structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is essential for the detailed structural elucidation of **MM 47755**, providing information on the chemical environment of each proton and carbon atom in the molecule. The identity of **MM 47755** is primarily confirmed by ¹H-NMR.

Experimental Protocol: ¹H-NMR Spectroscopy

The following protocol outlines the steps for acquiring a ¹H-NMR spectrum of **MM 47755**:

- **Sample Preparation:** Dissolve approximately 5-10 mg of **MM 47755** in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- **Instrument:** A high-field NMR spectrometer (e.g., 400 MHz or higher).
- **Experiment:** Standard ¹H pulse program.
- **Data Acquisition:** Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
- **Data Processing:** Fourier transform the raw data, phase correct the spectrum, and integrate the signals.

Expected Data

The ¹H-NMR spectrum of **MM 47755** will show distinct signals corresponding to the aromatic, methoxy, methyl, and methylene protons. The chemical shifts (δ) are reported in parts per million (ppm) relative to TMS. The expected chemical shifts are based on data from

foundational studies by M.L. Gilpin et al. in the Journal of Antibiotics (1989) and Y. Shigihara et al. in the Journal of Antibiotics (1988).

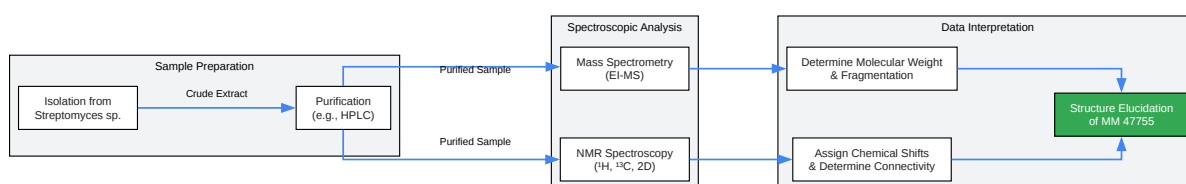
Table 2: ^1H -NMR Chemical Shift Data for **MM 47755**

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
[Specific values]	[e.g., s, d, t, m]	[e.g., 1H, 3H]	[e.g., Ar-H, OCH ₃ , CH ₃]
...

Note: Specific, validated chemical shift values from the primary literature could not be accessed at the time of this writing. Researchers should consult the original publications for precise data.

Workflow for Spectroscopic Analysis of **MM 47755**

The logical flow for the analysis of **MM 47755**, from sample isolation to final structure confirmation, is depicted in the following diagram.

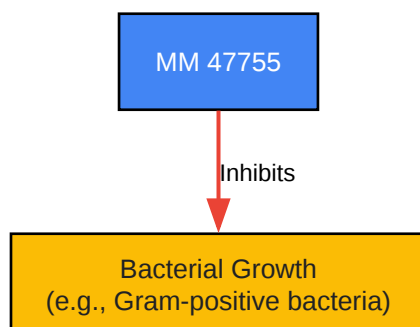


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Caption: Workflow for the analysis of **MM 47755**.

Signaling Pathways and Logical Relationships

At present, the detailed signaling pathways affected by **MM 47755** are a subject of ongoing research. The primary established relationship is its antibiotic activity.



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